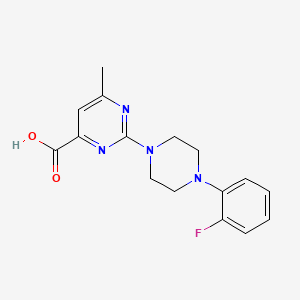
2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling Reactions: The final step involves coupling the piperazine and pyrimidine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a role in nucleotide synthesis and chemotherapy.
Pharmacology: The compound is evaluated for its anxiolytic activity, showing potential in the treatment of anxiety disorders.
Biological Studies: It is used in structure-activity relationship studies to understand the effects of various substitutions on its biological activity.
Industrial Applications: The compound’s derivatives are explored for their cytotoxic effects in cancer cell lines, indicating potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid involves:
Inhibition of Nucleoside Transporters: The compound selectively inhibits human equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation.
Binding to Receptors: It binds to specific receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another inhibitor of nucleoside transporters.
6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-10-13(15(22)23)19-16(18-11)21-8-6-20(7-9-21)14-5-3-2-4-12(14)17/h2-5,10H,6-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUMZELTBAAOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[d][1,3]thiazol-2-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide](/img/structure/B5943513.png)
![N-(4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[d][1,3]thiazol-2-yl)-5-oxo-5-(3-oxo-1-piperazinyl)pentanamide](/img/structure/B5943514.png)
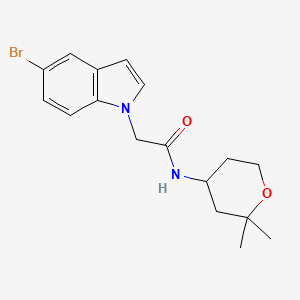
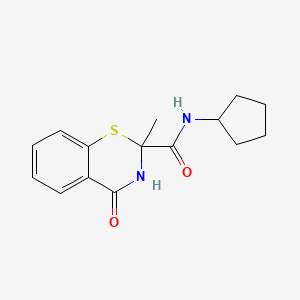
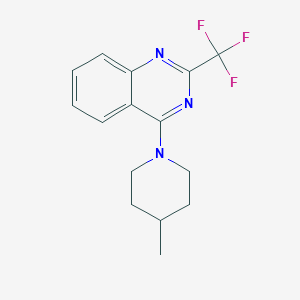
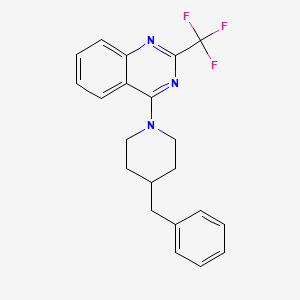
![ethyl 1-[2-(trifluoromethyl)-4-quinazolinyl]-4-piperidinecarboxylate](/img/structure/B5943556.png)
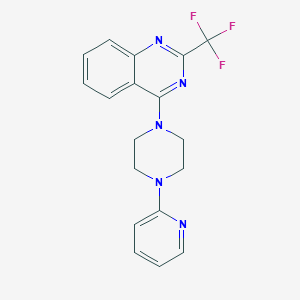
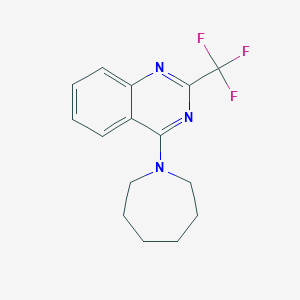
![N-[2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5943583.png)
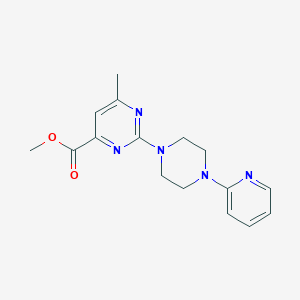
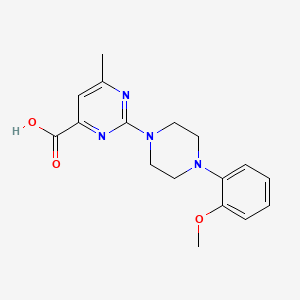
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5943614.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5943622.png)
